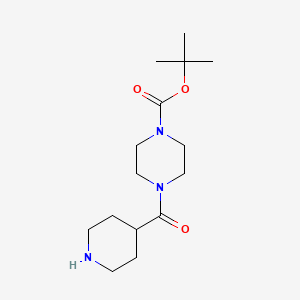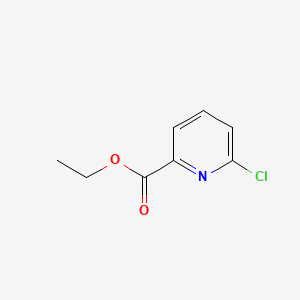
Ethyl 6-chloropicolinate
Descripción general
Descripción
Ethyl 6-chloropicolinate is an organic compound with the molecular formula C8H8ClNO2 It is a derivative of picolinic acid, where the hydrogen atom at the sixth position of the pyridine ring is replaced by a chlorine atom, and the carboxylic acid group is esterified with ethanol
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ethyl 6-chloropicolinate can be synthesized through the esterification of 6-chloropicolinic acid. The typical procedure involves reacting 6-chloropicolinic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction mixture is heated to reflux for several hours, and the product is then isolated by distillation or extraction .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous reactors and efficient separation techniques, such as distillation and crystallization, are common practices to enhance the production efficiency .
Types of Reactions:
Substitution Reactions: The chlorine atom in this compound can be substituted by various nucleophiles.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Hydrolysis: The ester group can be hydrolyzed back to the carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium ethoxide, ethanol, reflux conditions.
Reduction: Lithium aluminum hydride, dry ether, room temperature.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid, reflux conditions.
Major Products Formed:
Substitution: Ethyl 6-ethoxypicolinate.
Reduction: 6-chloropicolinic alcohol.
Hydrolysis: 6-chloropicolinic acid.
Aplicaciones Científicas De Investigación
Ethyl 6-chloropicolinate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of ethyl 6-chloropicolinate depends on its application. In chemical reactions, the chlorine atom and the ester group are the primary reactive sites. The chlorine atom can undergo nucleophilic substitution, while the ester group can participate in hydrolysis and reduction reactions. In biological systems, it may interact with enzymes or receptors, although specific molecular targets and pathways are still under investigation .
Comparación Con Compuestos Similares
Ethyl 6-chloropicolinate can be compared with other picolinic acid derivatives:
Ethyl 6-chloro-3-methylpicolinate: Similar structure but with a methyl group at the third position.
Ethyl 6-chloro-5-methylpicolinate: Similar structure but with a methyl group at the fifth position.
Ethyl 6-chloro-3-nitropicolinate: Similar structure but with a nitro group at the third position.
Uniqueness: this compound is unique due to the presence of the chlorine atom at the sixth position, which imparts distinct reactivity compared to other derivatives. This makes it particularly useful in specific synthetic applications where selective substitution or reactivity is required .
Propiedades
IUPAC Name |
ethyl 6-chloropyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c1-2-12-8(11)6-4-3-5-7(9)10-6/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORSVWYSFUABOQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90453804 | |
| Record name | Ethyl 6-chloropicolinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90453804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21190-89-6 | |
| Record name | Ethyl 6-chloropicolinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90453804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 6-chloropicolinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
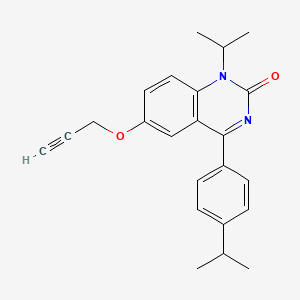
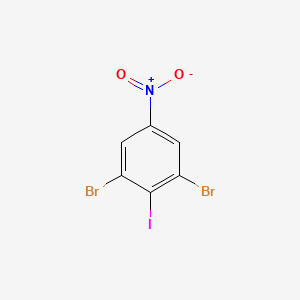



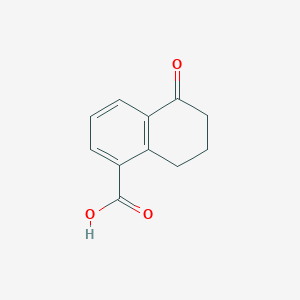

![7-Chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepine](/img/structure/B1589604.png)



![7-Methylimidazo[1,2-A]pyridine-3-carbaldehyde](/img/structure/B1589612.png)

